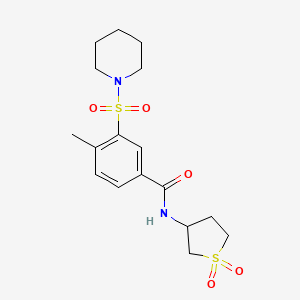

N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide

Description

N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide is a benzamide derivative characterized by a tetrahydrothiophene-1,1-dioxide moiety and a 1-piperidinylsulfonyl substituent. The compound’s core structure includes:

- Benzamide backbone: Provides a rigid aromatic scaffold for substituent interactions.

- Tetrahydrothiophene-1,1-dioxide (sulfone): Likely influences metabolic stability and electronic properties.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S2/c1-13-5-6-14(17(20)18-15-7-10-25(21,22)12-15)11-16(13)26(23,24)19-8-3-2-4-9-19/h5-6,11,15H,2-4,7-10,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEIQXXOQHLRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide typically involves multiple steps:

Formation of the Tetrahydrothiophene Dioxide Ring: This step involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to form the 1,1-dioxide derivative.

Synthesis of the Piperidinylsulfonyl Intermediate: The piperidine ring is sulfonylated using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

Coupling Reaction: The final step involves coupling the tetrahydrothiophene dioxide and piperidinylsulfonyl intermediates with a benzamide derivative. This is typically achieved through a condensation reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The tetrahydrothiophene ring can undergo further oxidation to form sulfone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Nitrobenzamides, halobenzamides.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest for pharmaceutical research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and amide groups can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidinylsulfonyl or Sulfonamide Groups

N-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide ()

- Molecular formula : C₂₁H₂₄N₂O₅S.

- Key features : Retains the 4-methyl-3-(1-piperidinylsulfonyl)benzamide core but substitutes the tetrahydrothienyl group with a benzodioxol-methyl moiety.

- Implications : The benzodioxol group may enhance lipophilicity and CNS penetration compared to the tetrahydrothienyl group in the target compound.

4-Methyl-3-(2-((1-methylpiperidin-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (17) ()

Analogues with Sulfone or Sulfonamide Linkers

N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluoro-N-(4-propoxybenzyl)benzamide ()

- Molecular formula: C₂₁H₂₄FNO₄S.

- Key differences : Replaces the 4-methyl-3-(1-piperidinylsulfonyl) group with a 2-fluoro substituent and a 4-propoxybenzyl moiety.

- Predicted properties : Density 1.30 g/cm³, boiling point 633.6°C, acidity (pKa) -1.73. The fluorine atom may increase electronegativity and binding affinity compared to the methyl group in the target compound .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

Comparative Data Table

Key Differentiating Factors

The tetrahydrothiophene-1,1-dioxide moiety may confer greater oxidative stability compared to non-sulfone analogues.

Fluorinated analogues () likely exhibit stronger electronegative interactions but reduced metabolic clearance compared to the target compound.

Synthetic Accessibility :

- The target compound’s synthesis likely involves sulfonylation and amidation steps, similar to and . However, yields and purity data are unavailable, limiting direct comparability.

Biological Activity

N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly as a modulator of various biochemical pathways. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a complex structure that includes a tetrahydro-thiophene moiety, which is critical for its biological interactions. The presence of the piperidine and sulfonyl groups enhances its solubility and bioavailability, making it a candidate for pharmacological applications.

Structural Formula

In Vitro Studies

Recent studies have evaluated the compound's in vitro biological activities, particularly its inhibitory effects on various enzymes.

Enzyme Inhibition

The compound has been tested for its inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are significant targets in neurodegenerative diseases like Alzheimer's.

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| This compound | 0.056 | 9.01 |

| Donepezil | 0.046 | - |

| Quercetin | 4.89 | 2.5 |

The compound showed promising results with an AChE IC50 value comparable to donepezil, indicating strong potential as a dual inhibitor .

Mechanistic Insights

The mechanism of action appears to involve the formation of hydrogen bonds between the compound and target enzyme residues, facilitating effective binding and inhibition. For instance, in the case of AChE inhibition, the structural configuration allows for optimal interaction with the active site of the enzyme.

Neuroprotective Effects

In a study focusing on neuroprotective properties, the compound demonstrated significant protective effects against neurotoxicity induced by amyloid-beta peptides in neuronal cell cultures. This suggests its potential utility in preventing neurodegeneration associated with Alzheimer's disease.

Cytotoxicity Assessment

Toxicity studies have shown that at concentrations up to 5200 µM, the compound exhibits no significant cytotoxic effects on human peripheral blood mononuclear cells, indicating a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.